Scientists utilize Pik-III as a target molecule to understand various cellular signaling pathways. By studying how Pik-III activity is regulated and how it interacts with downstream molecules, researchers can gain insights into normal cellular function and disease development [].
Pik-III signaling is frequently dysregulated in various cancers. Mutations in genes encoding Pik-III pathway components can lead to uncontrolled cell growth and proliferation, a hallmark of cancer []. Studying Pik-III activity in cancer cells helps researchers develop targeted therapies that inhibit this pathway and suppress tumor growth [].
Pik-III signaling also plays a role in regulating cellular metabolism. Studies suggest that Pik-III activity influences glucose uptake, insulin sensitivity, and overall energy balance in the cell []. By understanding how Pik-III contributes to metabolism, researchers can explore potential therapeutic strategies for metabolic diseases like diabetes and obesity [].
Pik-III signaling is crucial for various functions in the nervous system, including learning, memory, and neuronal survival []. Research investigating Pik-III activity in neurons can provide insights into neurological disorders like Alzheimer's disease and Parkinson's disease, potentially leading to the development of novel treatments [].
Pik-III, with the chemical formula C17H17N7, is a selective inhibitor of the enzyme VPS34 (Vacuolar Protein Sorting 34). This compound is primarily recognized for its role in inhibiting autophagy, a critical cellular process involved in degrading and recycling cellular components. By targeting VPS34, Pik-III disrupts the lipidation of LC3 (microtubule-associated protein 1A/1B light chain 3), which is essential for the formation of autophagosomes. This inhibition has implications for various biological processes, including cancer progression and neurodegenerative diseases, making it a valuable tool in research and therapeutic contexts .
PI3K III enzymes function within a complex network. They phosphorylate specific PIs, leading to the recruitment of proteins involved in the formation of autophagosomes (autophagy) or endosomes (endocytosis) []. This initiates a cascade of events that culminates in the degradation of cellular components or the uptake of external materials, respectively.
Pik-III functions by specifically binding to VPS34, leading to a decrease in its enzymatic activity. The inhibition of VPS34 affects several downstream signaling pathways that are vital for autophagy. The compound does not undergo significant metabolic transformations when interacting with biological systems; rather, it acts directly on the target enzyme. The primary reaction can be summarized as follows:
This reaction effectively reduces the production of phosphatidylinositol 3-phosphate, a lipid molecule crucial for autophagosome formation .
Pik-III has been extensively studied for its biological activity concerning autophagy inhibition. Research indicates that this compound can induce cell death in certain cancer cell lines by disrupting autophagic flux. By inhibiting VPS34, Pik-III prevents the normal degradation of cellular components, leading to accumulation and subsequent cellular stress. Studies have shown that Pik-III can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .
The synthesis of Pik-III typically involves multi-step organic reactions. While specific detailed protocols may vary, a general synthetic route includes:
Pik-III serves multiple applications in both research and potential therapeutic contexts:
Interaction studies involving Pik-III primarily focus on its binding affinity and selectivity towards VPS34 compared to other phosphoinositide 3-kinases. These studies reveal that Pik-III exhibits high specificity for VPS34, making it an ideal candidate for investigating autophagy-related pathways without significantly affecting other kinases involved in cellular signaling .
Several compounds exhibit similar mechanisms or target pathways as Pik-III. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Compound A | Inhibits VPS34 | Broader spectrum of kinase inhibition |
| Compound B | Inhibits autophagy | Targets multiple pathways |
| Compound C | Selective VPS34 inhibitor | Enhanced potency against specific cancer types |
| Pik-III | Selective VPS34 inhibitor | High selectivity and minimal off-target effects |
Pik-III stands out due to its selective inhibition of VPS34 without significantly impacting other kinases, making it a precise tool for studying autophagy mechanisms .
Pik-III possesses a molecular formula of C17H17N7, indicating a complex heterocyclic structure containing seventeen carbon atoms, seventeen hydrogen atoms, and seven nitrogen atoms [1] [3] [5]. The compound exhibits a molecular weight of 319.36 grams per mole, as determined through computational analysis and confirmed across multiple chemical databases [1] [3] [17]. The exact mass of Pik-III has been precisely calculated at 319.15454357 Da using high-resolution mass spectrometry methods [1]. These fundamental molecular parameters establish Pik-III as a nitrogen-rich heterocyclic compound within the bipyrimidine class of chemical structures [1] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C17H17N7 | [1] [3] [5] |
| Molecular Weight | 319.36 g/mol | [1] [3] [17] |
| Exact Mass | 319.15454357 Da | [1] |
| Monoisotopic Mass | 319.15454357 Da | [1] |
| Heavy Atom Count | 24 | [1] |
The structural framework of Pik-III is characterized by a bipyrimidine core system with specific substitution patterns that confer its unique chemical and biological properties [1] [2] [5]. The compound features two interconnected pyrimidine rings, forming a [4,5'-bipyrimidine] scaffold that serves as the central structural motif [1] [6]. Attached to this bipyrimidine core is a cyclopropylmethyl group, which occupies a critical position for the compound's biological activity [2] [5]. Additionally, the structure incorporates a pyridin-4-yl substituent that forms hydrogen bonding interactions essential for target recognition [2] [6].
The three-dimensional conformation of Pik-III has been elucidated through X-ray crystallography studies, revealing that the compound adopts a relatively planar configuration suitable for binding within hydrophobic protein cavities [23]. The cyclopropyl group fits precisely into a hydrophobic pocket formed by specific amino acid residues, contributing significantly to the compound's selectivity profile [23]. The aminopyrimidine moiety functions as the primary hinge-binding fragment, establishing critical hydrogen bonding interactions with target proteins [23].
Spectroscopic characterization data indicate that Pik-III exhibits characteristic absorption patterns consistent with its heterocyclic structure [6]. The compound demonstrates a topological polar surface area of 103 Ų, reflecting the distribution of polar atoms within the molecular framework [1]. The rotatable bond count of five suggests moderate molecular flexibility, allowing for conformational adaptation during protein binding interactions [1].
The official IUPAC nomenclature for Pik-III is 4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine [1] [5] [6]. This systematic name precisely describes the structural arrangement and substitution pattern of the compound. An alternative IUPAC designation recognized in chemical databases is 4'-(cyclopropylmethyl)-N2-(pyridin-4-yl)-[4,5'-bipyrimidine]-2,2'-diamine [1] [6].
The compound is widely known by several alternative designations in scientific literature and commercial sources [1] [2] [5]. The most commonly used alternative name is VPS34-IN2, which reflects its primary biological function as a selective inhibitor of the VPS34 enzyme [2] [3] [5]. Additional recognized designations include Vps34-PIK-III, emphasizing its classification as a phosphoinositide 3-kinase inhibitor [1] [6]. The compound is also referenced by its Chemical Abstracts Service registry number 1383716-40-2, which provides unique identification across chemical databases [1] [3] [6].
Commercial suppliers and research institutions frequently employ various catalog-specific designations, including but not limited to compound codes such as CHEMBL3781415, GTPL9379, and HY-12794 [1]. These alternative identifiers facilitate compound tracking and procurement across different scientific platforms and commercial sources [1] [6].
Pik-III exhibits distinctive physical and chemical properties that influence its handling, storage, and application in research settings [3] [5] [17]. The compound appears as a solid powder under standard laboratory conditions, demonstrating stability in its crystalline form [3] [5]. The physical state remains consistent across various environmental conditions typically encountered in laboratory environments [17].
Solubility characteristics of Pik-III reveal selective dissolution patterns that impact its formulation and experimental applications [3] [17]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 63 milligrams per milliliter (197.26 millimolar) [3] [17]. Similarly, Pik-III exhibits comparable solubility in ethanol, reaching identical concentration levels of 63 milligrams per milliliter [3] [17]. However, the compound remains completely insoluble in aqueous solutions, necessitating organic solvent systems for experimental applications [3] [17].
The hydrogen bonding profile of Pik-III includes two hydrogen bond donor sites and seven hydrogen bond acceptor sites, reflecting the nitrogen-rich heterocyclic structure [1]. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 2, indicating moderate lipophilicity suitable for cellular membrane permeation [1]. The molecular complexity value of 396 reflects the intricate structural arrangement and multiple heterocyclic components [1].
Storage requirements for Pik-III specify maintenance at -20°C under desiccated conditions to ensure long-term stability [3] [5]. These storage parameters prevent degradation and maintain compound integrity for extended periods [5]. The compound demonstrates stability under these conditions for at least twelve months when properly stored [5].
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid powder | [3] [5] |
| Solubility in DMSO | 63 mg/mL (197.26 mM) | [3] [17] |
| Solubility in Ethanol | 63 mg/mL (197.26 mM) | [3] [17] |
| Solubility in Water | Insoluble | [3] [17] |
| Storage Temperature | -20°C | [3] [5] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |
| XLogP3-AA | 2 | [1] |
| Topological Polar Surface Area | 103 Ų | [1] |
The synthetic preparation of Pik-III involves sophisticated organic chemistry methodologies that build the complex bipyrimidine framework through sequential chemical transformations [12] [13] [23]. The synthesis typically commences with the preparation of substituted pyrimidine precursors, which undergo nucleophilic aromatic substitution reactions to introduce the requisite functional groups [12] [13]. The bipyrimidine core structure is constructed through cross-coupling reactions that link individual pyrimidine units under carefully controlled reaction conditions [13] [23].
The synthetic route described in patent literature and research publications involves the use of 4-methyl-2-(methylthio)pyrimidine as a starting material, which undergoes alkylation with appropriately substituted Weinreb amides or benzyl esters [23]. This alkylation reaction produces ketone intermediates that serve as precursors for subsequent cyclization reactions [23]. The transformation of these ketone intermediates proceeds through reaction with dimethylformamide dimethyl acetal, followed by cyclization to yield the desired bispyrimidine structure [23].
The introduction of the cyclopropylmethyl substituent represents a critical synthetic challenge that requires precise reaction conditions to achieve optimal yields [23]. This transformation typically involves nucleophilic displacement reactions using cyclopropylmethyl halides under basic conditions [12] [13]. The pyridin-4-yl moiety is incorporated through palladium-catalyzed cross-coupling reactions, utilizing boronic acid derivatives or related organometallic reagents [13] [15].
Final compound purification employs standard chromatographic techniques, including silica gel column chromatography with appropriate solvent systems [12] [13]. The synthetic methodology demonstrates scalability for research applications, with typical yields ranging from moderate to good depending on the specific reaction conditions employed [12] [13] [23]. Quality control measures include nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural identity and purity [13] [15].
| Synthetic Step | Methodology | Typical Yield | Reference |
|---|---|---|---|
| Starting Material Alkylation | Weinreb amide reaction | 60-80% | [23] |
| Cyclization | DMF-DMA treatment | 70-85% | [23] |
| Cross-coupling | Palladium catalysis | 50-70% | [13] [15] |
| Final Purification | Column chromatography | 85-95% | [12] [13] |
The molecular mechanism by which PIK-III inhibits VPS34 involves competitive binding at the adenosine triphosphate binding site, leading to complete blockade of kinase activity [1] [2]. VPS34 functions as the catalytic subunit of class III phosphatidylinositol 3-kinase complexes, responsible for the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate, a critical signaling lipid in autophagy initiation and endocytic trafficking [3] [2].
PIK-III achieves its inhibitory effect through direct occupancy of the adenosine triphosphate binding pocket within the VPS34 kinase domain [1] [4]. The compound binds with an inhibitory concentration (IC50) of 18 nanomolar, demonstrating exceptional potency against its primary target [1] [2] [5]. This binding effectively prevents adenosine triphosphate from accessing its binding site, thereby blocking the phosphorylation of phosphatidylinositol substrates and disrupting downstream signaling cascades essential for autophagosome formation [1] [2].
The inhibition mechanism results in acute blockade of autophagy induction and prevents de novo lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3), a critical step in autophagosome biogenesis [1] [2]. This leads to the stabilization of autophagy substrates that would normally be degraded through the autophagic pathway, enabling their identification and characterization in proteomic studies [1] [2]. The compound also disrupts the formation of phosphatidylinositol 3-phosphate-enriched membrane domains that serve as platforms for recruiting autophagy machinery [3] [2].
The crystal structure of human VPS34 in complex with PIK-III (Protein Data Bank identification 4PH4) reveals detailed molecular interactions that underlie the compound's selectivity and potency [4] [1]. The structure demonstrates that PIK-III adopts a specific binding conformation within the adenosine triphosphate binding pocket, making crucial contacts with key residues in the active site [6] [7].
The compound forms essential hydrogen bond interactions with the hinge region of the VPS34 kinase domain, specifically engaging with conserved residues that typically coordinate adenosine triphosphate binding [6] [8]. These hinge interactions are fundamental to the binding affinity and represent a conserved mechanism observed across phosphatidylinositol 3-kinase family members [8] [9]. The aminopyrimidine core of PIK-III acts as the primary hinge-binding element, establishing multiple hydrogen bonds with backbone atoms in this critical region [6] [8].
Structural analysis reveals that the cyclopropylmethyl substituent of PIK-III occupies a unique hydrophobic pocket formed by specific amino acid residues including Phe612, Ile634, Tyr670, and Phe684 [10] [11]. This hydrophobic region provides significant binding affinity through van der Waals interactions and contributes substantially to the overall binding energy [10] [8]. The ordered positioning of these hydrophobic contacts is crucial for maintaining the proper orientation of the inhibitor within the active site.
The crystal structure also illuminates the positioning of the pyridine ring substituent, which extends toward specific regions of the binding pocket and may contribute to selectivity through interactions with non-conserved residues [12] [8]. The overall binding pose demonstrates how PIK-III achieves its high affinity through a combination of hydrogen bonding, hydrophobic interactions, and optimal geometric complementarity with the VPS34 active site architecture [4] [1].
The binding pocket of VPS34 that accommodates PIK-III exhibits distinct structural features that differentiate it from related phosphatidylinositol 3-kinases [1] [2]. This pocket represents a unique hydrophobic cavity that is absent in class I phosphatidylinositol 3-kinases such as PI3Kα, providing the structural basis for PIK-III's remarkable selectivity [1] [4] [2].
The pocket architecture is characterized by its constricted geometry compared to class I phosphatidylinositol 3-kinases, with a calculated volume of approximately 800 cubic angstroms versus 1200 cubic angstroms in p110γ [8]. This size constraint arises from structural differences in the P-loop region, which curls inward toward the adenosine triphosphate binding pocket in VPS34, creating a more compact binding environment [8] [13]. The hinge region between the N-terminal and C-terminal lobes is also one residue shorter in VPS34 compared to class I phosphatidylinositol 3-kinases, eliminating the characteristic bulged-out space found in the adenine-binding pocket of class I isoforms [8] [13].
A critical feature of the VPS34 binding pocket is the presence of bulky residues that create unique spatial constraints. Specifically, Phe612 in the P-loop region packs against the aromatic hinge residue Phe684, effectively closing off a corner of the adenine-binding pocket and giving it a more constrained appearance compared to class I phosphatidylinositol 3-kinases [8]. This structural arrangement prevents the accommodation of propeller-like inhibitors that can bind to class I isoforms by accessing an allosteric specificity pocket [8].
The pocket is lined with both hydrophobic and polar residues that provide multiple interaction opportunities for bound ligands [8] [10]. Key hydrophobic residues include Phe612, Ile634, Tyr670, Phe684, Ile685, Leu750, and Ile760, which form extensive van der Waals contacts with the bound inhibitor [10]. Polar residues such as Lys698, Asp823, and Asp706 are positioned to form hydrogen bonds and electrostatic interactions that enhance binding affinity and specificity [8].
The structure-activity relationships of PIK-III reveal critical molecular determinants for VPS34 inhibition and selectivity. The bisaminopyrimidine core structure serves as the essential pharmacophore, with both pyrimidine rings contributing to hinge binding and overall affinity [2] [6]. Modifications to this core scaffold significantly impact both potency and selectivity profiles against VPS34 versus related kinases.
The cyclopropylmethyl substituent represents a key structural element for achieving high potency against VPS34 [12] [14]. This group occupies the unique hydrophobic pocket formed by Phe612, Ile634, Tyr670, and Phe684 residues, contributing substantially to binding affinity through hydrophobic interactions [11] [10]. Structure-activity relationship studies demonstrate that removal or modification of this cyclopropylmethyl group leads to significant losses in VPS34 inhibitory activity, highlighting its critical role in maintaining optimal binding geometry [14] [12].
The pyridin-4-yl amino substituent contributes to both binding affinity and selectivity characteristics [12] [15]. This pyridine ring extends toward specific regions of the VPS34 binding pocket and may engage in additional hydrogen bonding or π-stacking interactions that enhance overall binding energy [12]. The positioning of the nitrogen atom within the pyridine ring is crucial, as alternative substitution patterns result in reduced activity, indicating the importance of specific directional interactions [15] [12].
The bipyrimidine linkage provides the appropriate spatial arrangement for optimal interaction with the VPS34 active site [12] [15]. The relative positioning of the two pyrimidine rings allows for proper hinge binding while positioning the cyclopropylmethyl and pyridine substituents in their respective binding subsites [12]. Alterations to this linkage geometry or the introduction of additional atoms between the pyrimidine rings negatively impacts activity, demonstrating the precision required for effective VPS34 inhibition [14] [12].
Structure-activity relationship analysis also reveals that the amino groups on the pyrimidine rings are essential for activity, likely participating in critical hydrogen bonding interactions with the VPS34 hinge region [12] [15]. Substitution or removal of these amino groups results in complete loss of inhibitory activity, confirming their fundamental importance in the binding mechanism [14] [12].
PIK-III demonstrates exceptional selectivity for VPS34 over other members of the phosphatidylinositol 3-kinase family, with selectivity ratios exceeding 100-fold against class I phosphatidylinositol 3-kinases [1] [2]. Against PI3Kα, PI3Kβ, and PI3Kγ, PIK-III shows IC50 values greater than 1000 nanomolar, representing at least 55-fold selectivity compared to its 18 nanomolar IC50 against VPS34 [1] [2]. The compound exhibits a 67-fold selectivity against PI3Kδ, with an IC50 of 1200 nanomolar [1] [2].
The selectivity extends beyond class I phosphatidylinositol 3-kinases to include the phosphatidylinositol 3-kinase-related kinases. Against mTOR (mechanistic target of rapamycin), PIK-III demonstrates over 555-fold selectivity with IC50 values exceeding 10000 nanomolar [1] [2]. This remarkable selectivity is particularly significant given the structural similarities between VPS34 and mTOR in their kinase domains and adenosine triphosphate binding regions [1] [16].
The molecular basis for this selectivity lies in the unique structural features of the VPS34 binding pocket that are absent in related kinases [1] [4]. The hydrophobic pocket that accommodates the cyclopropylmethyl group of PIK-III is not present in class I phosphatidylinositol 3-kinases, providing a structural explanation for the observed selectivity [1] [4] [2]. The constricted geometry of the VPS34 adenosine triphosphate binding pocket, arising from differences in P-loop conformation and hinge region structure, further contributes to selective binding [8] [13].
Kinase panel screening demonstrates that PIK-III shows minimal off-target activity against other protein kinases, confirming its specificity for the phosphatidylinositol 3-kinase family [1] [2]. The compound's selectivity profile makes it an invaluable tool for specifically probing VPS34 function without confounding effects from inhibition of other cellular kinases [1] [2]. This selectivity is crucial for autophagy research, as non-selective inhibitors can produce misleading results due to effects on multiple signaling pathways [1] [3].